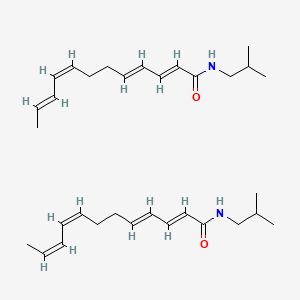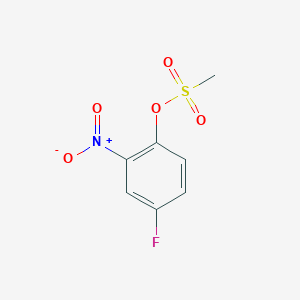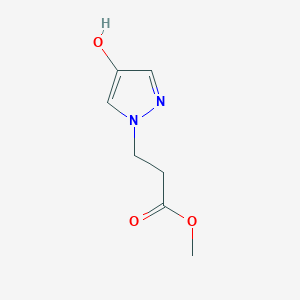
2-(2-甲基-1H-咪唑-1-基)乙酰肼二盐酸盐
描述
科学研究应用
咪唑衍生物在药物化学中的作用
咪唑衍生物,包括 2-(2-甲基-1H-咪唑-1-基)乙酰肼二盐酸盐,以其抗菌、抗真菌和抗癌特性而闻名。它们是合成各种药物的基础,在开发新型治疗剂中至关重要。咪唑及其衍生物用于制造抗真菌药物,如酮康唑和克霉唑,突出了它们在治疗真菌感染和作为抗菌剂方面的潜力。咪唑部分的多功能性允许进行各种取代,促进了具有增强药代动力学和有效性的新型化合物的探索,以对抗微生物耐药性 (咪唑抗菌活性文献综述,2022 年)。
咪唑衍生物的抗癌活性
咪唑衍生物的抗癌潜力是一个重要的研究领域。这些化合物,包括 2-(2-甲基-1H-咪唑-1-基)乙酰肼二盐酸盐,已被研究其抑制癌细胞增殖的能力。对咪唑衍生物(如双(2-氯乙基)氨基衍生物和 4-硝基-5-硫代咪唑)的研究展示了它们在合成新型抗肿瘤药物方面的希望。这些衍生物的构效关系研究对于识别具有有效抗癌特性的化合物至关重要,提供了对其作用机制和治疗潜力的见解 (咪唑衍生物及其抗肿瘤活性,2009 年)。
在缓蚀中的作用
除了生物医学应用外,咪唑衍生物,包括 2-(2-甲基-1H-咪唑-1-基)乙酰肼二盐酸盐,还因其作为缓蚀剂的作用而受到研究。它们独特的化学结构,具有含氮原子的 5 元杂环,使它们能够有效吸附在金属表面上,从而防止腐蚀。该应用在石油工业中尤为重要,其中咪唑衍生物用于保护基础设施和设备 (咪唑啉和咪唑啉衍生物的缓蚀:综述,2023 年)。
作用机制
Target of Action
The primary targets of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride are cancer cells, specifically A549, MDA-MB-231, A375, and HCT116 . These cells are involved in various types of cancer, including lung cancer, breast cancer, skin cancer, and colorectal cancer .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . The presence of a hydroxyl group on position 2 at the phenyl of hydrazone is necessary for its anticancer activity . The addition of another hydroxyl group on the 4th position can increase the inhibitory activity . An electron-withdrawing substituent at position 4 on the phenyl ring of 2-phenoxylbenzimidazole is favorable to increasing anticancer activity toward MDA-MB-231, A375, and HCT116 cells .
Biochemical Pathways
It is known that the compound has a significant impact on the proliferation of cancer cells .
Result of Action
The result of the action of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride is the inhibition of proliferation in various cancer cells . This leads to a decrease in the growth of these cancer cells, thereby exhibiting its anticancer activity .
生化分析
Biochemical Properties
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrolase enzymes, potentially inhibiting their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzymatic activity .
Cellular Effects
The effects of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzymatic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in preclinical studies .
Metabolic Pathways
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may further influence its biological activity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its cellular uptake and distribution. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride is crucial for its activity and function. This compound can be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications may direct its localization, thereby modulating its activity and interactions with other biomolecules. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
2-(2-methylimidazol-1-yl)acetohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-5-8-2-3-10(5)4-6(11)9-7;;/h2-3H,4,7H2,1H3,(H,9,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPUCNCCCJCMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




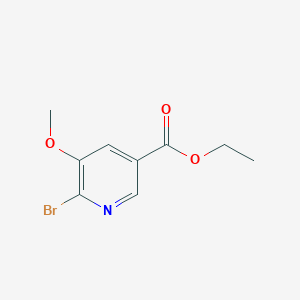



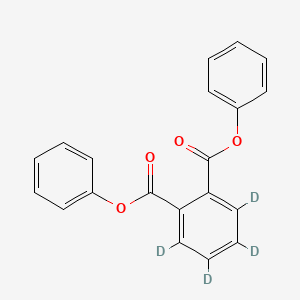
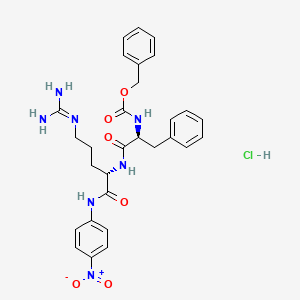
![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)
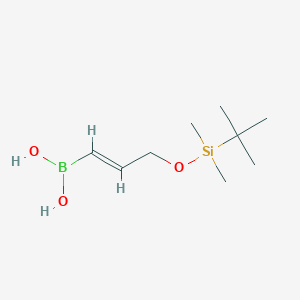
![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)
